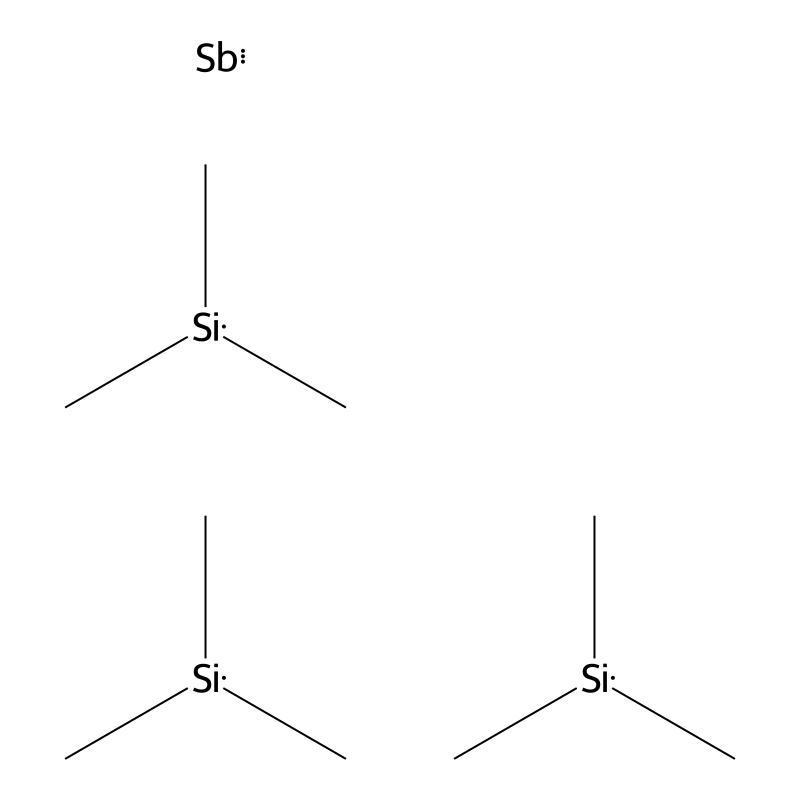

Tris(trimethylsilyl)antimony

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

Tris(trimethylsilyl)antimony finds use as a Lewis acid catalyst in organic synthesis. Lewis acids act by accepting electron pairs from other molecules, influencing their reactivity. The bulky trimethylsilyl groups (Si(CH3)3) in Sb(Si(CH3)3)3 contribute to its mild Lewis acidity, making it suitable for reactions requiring gentle activation. Research has explored its application in Diels-Alder cycloadditions, a fundamental reaction for creating complex carbon skeletons in organic molecules [PubChem: Tris(trimethylsilyl)antimony, ].

Organic Synthesis

Beyond catalysis, tris(trimethylsilyl)antimony serves as a valuable reagent in organic synthesis. Its antimony-carbon bond readily undergoes cleavage under specific conditions, allowing for the introduction of antimony functionalities into organic molecules. This opens doors for the development of novel materials with tailored properties [SMOLECULE.com: Tris(trimethylsilyl)antimony, ].

Material Science

The unique properties of tris(trimethylsilyl)antimony make it a promising candidate for materials science research. Studies have explored its potential use as a precursor for antimony-based thin films through techniques like Atomic Layer Deposition (ALD). These thin films hold promise for applications in electronics and optoelectronics due to their controllable conductivity and optical properties [Dockweiler Chemicals: Tris(trimethylsilyl)antimony, ].

Tris(trimethylsilyl)antimony is a chemical compound with the formula , where "Me" denotes a methyl group. This compound features three trimethylsilyl groups attached to an antimony atom through oxygen linkages. It is notable for its unique structural properties, including the formation of dimers in the solid state, characterized by a distorted square arrangement of antimony atoms connected via oxygen atoms from the trimethylsilyl groups. This compound has been studied for its potential applications in various fields, including materials science and catalysis .

- Formation from Antimony Trichloride: The compound can be synthesized by reacting antimony trichloride with lithium trimethylsilyloxide in diethyl ether, yielding tris(trimethylsilyl)antimony and lithium chloride as a byproduct.

- Reactivity with Water: This compound is hydrolyzed in the presence of moisture, leading to the release of trimethylsilanol and forming antimony oxides.

- Coordination Chemistry: Tris(trimethylsilyl)antimony can act as a ligand in coordination complexes, facilitating various metal interactions that may lead to new catalytic pathways .

The synthesis of tris(trimethylsilyl)antimony typically involves the following steps:

- Starting Materials: Antimony trichloride and lithium trimethylsilyloxide are used as primary reactants.

- Reaction Conditions: The reaction is carried out in an inert atmosphere (usually nitrogen or argon) to prevent moisture interference.

- Solvent: Diethyl ether is commonly employed as a solvent to facilitate the reaction.

- Yield and Purification: The product can be purified through recrystallization or column chromatography to obtain pure tris(trimethylsilyl)antimony .

Tris(trimethylsilyl)antimony has several notable applications:

- Catalysis: Its unique structure allows it to participate in catalytic processes, particularly in organic synthesis.

- Materials Science: It can be used as a precursor for the synthesis of silicon-containing materials or as a dopant in semiconductor technologies.

- Chemical Synthesis: This compound serves as an important intermediate in the synthesis of more complex organoantimony compounds, which may have specialized industrial applications .

Interaction studies involving tris(trimethylsilyl)antimony primarily focus on its reactivity with various metal ions and other ligands. These studies reveal how this compound can stabilize metal centers, influencing their electronic properties and reactivity patterns. For example, it has been shown to form stable complexes with transition metals, enhancing their catalytic activity in organic transformations.

Tris(trimethylsilyl)antimony belongs to a broader class of organoantimony compounds. Below is a comparison with other similar compounds:

Uniqueness

Tris(trimethylsilyl)antimony is unique due to its combination of silyl and antimony functionalities, allowing it to participate in reactions that are not typical for either silyl or antimony compounds alone. Its ability to form stable dimers and complexes with metals further distinguishes it from other organoantimony compounds.

Early Organoantimony Compounds and Limitations

The development of organoantimony precursors began with simple trialkyl and triaryl derivatives, such as triethylantimony (Sb(C~2~H~5~)~3~), which suffered from low volatility and air sensitivity. These compounds often required harsh synthesis conditions, limiting their utility in industrial processes. For example, triethylantimony, though structurally analogous to Tris(trimethylsilyl)antimony, decomposes readily at moderate temperatures, restricting its use in vapor-phase deposition.

Emergence of Silyl-Substituted Antimony Derivatives

The introduction of silyl groups marked a turning point in the 1990s. A seminal study by Baier and Schmidbaur demonstrated the synthesis of Tris[(trimethylsilyl)oxy]antimony(III) (Sb(OSiMe~3~)~3~) via the reaction of SbCl~3~ with lithium trimethylsilyloxide. This work highlighted the ability of silyl ligands to stabilize antimony centers while maintaining solubility in nonpolar solvents—a critical feature for precursor applications. Subsequent efforts focused on replacing oxygen-based ligands with direct Sb–Si bonds, culminating in the development of Tris(trimethylsilyl)antimony.

Table 1: Comparative Properties of Select Organoantimony Precursors

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Volatility (Vapor Pressure at 25°C, Torr) |

|---|---|---|---|

| Triethylantimony | 208.94 | -17 | 8.2 |

| Tris(trimethylsilyl)antimony | 341.33 | 45–48 | 0.15 |

| SbCl~3~ | 228.11 | 73 | 0.001 |

The data illustrate how silyl substitution increases molecular weight while paradoxically enhancing volatility compared to SbCl~3~, a property attributed to reduced intermolecular interactions.

Indium Antimonide Nanocrystal Growth Mechanisms

Tris(trimethylsilyl)antimony serves as a critical antimony precursor in the synthesis of indium antimonide quantum dots, enabling precise control over nanocrystal formation through well-defined growth mechanisms [1] [2]. The compound facilitates a straightforward experimental procedure for producing highly crystalline indium antimonide quantum dots with tunable optical properties in the near-infrared spectrum [1]. Research has demonstrated that the precursor enables the formation of uniform quantum dot particles through burst nucleation mechanisms when injected into indium-containing solutions at elevated temperatures [2].

The growth mechanism proceeds through thermal decomposition of tris(trimethylsilyl)antimony at temperatures ranging from 150 to 300°C, releasing antimony species that readily react with indium precursors in solution [1] [3]. The trimethylsilyl groups provide steric stabilization during the reaction process, preventing premature aggregation while allowing controlled release of antimony atoms for incorporation into the growing nanocrystal lattice [2]. This controlled decomposition behavior enables the synthesis of quantum dots with sizes ranging from 2 to 8 nanometers, depending on reaction conditions and precursor concentrations [1] [3].

The crystalline structure of the resulting indium antimonide quantum dots can be controlled through careful manipulation of synthesis parameters, with both zinc blende and wurtzite polymorphs achievable depending on the indium to antimony molar ratio and reaction temperature [3]. The compound's relatively high reactivity compared to alternative antimony precursors, while presenting challenges for size distribution control, enables rapid formation of crystalline indium antimonide phases under appropriate reaction conditions [3].

Detailed mechanistic studies have revealed that the decomposition of tris(trimethylsilyl)antimony follows a complex pathway involving silyl group elimination and antimony cluster formation as intermediate steps [4]. The reaction proceeds through sequential loss of trimethylsilyl substituents, with each elimination step contributing to the overall antimony release rate and subsequently influencing the final quantum dot size distribution and crystallinity [4].

Surface Passivation Techniques for Optoelectronic Tuning

Surface passivation of indium antimonide quantum dots synthesized using tris(trimethylsilyl)antimony requires specialized techniques to address the inherent surface defects that can significantly impact optoelectronic performance [5]. The compound's decomposition products, including trimethylsilyl residues, can contribute to surface chemistry modifications that influence the final quantum dot properties and require careful consideration in passivation strategies [6].

Effective surface passivation approaches for indium antimonide quantum dots involve the implementation of dicarboxylic acid-assisted surface oxide removal techniques, which help eliminate surface oxidation that commonly occurs during synthesis and storage [6]. These passivation methods specifically target the removal of antimony oxide species that form on quantum dot surfaces, thereby improving carrier transport properties and reducing non-radiative recombination pathways [5].

Advanced passivation strategies include the application of organic ligand exchange processes that replace native surface ligands with more suitable capping agents for specific optoelectronic applications [5]. The choice of passivating ligands directly influences the quantum dot bandgap through quantum confinement effects and surface dipole modifications, enabling fine-tuning of optical properties for short-wave infrared photodetection applications [6] [5].

Surface treatment protocols often incorporate controlled atmosphere processing to prevent unwanted oxidation during ligand exchange procedures [7]. The removal of excess segregated antimony from quantum dot surfaces through high-pressure arsenic treatments has been demonstrated to improve emission efficiency by eliminating antimony-induced non-radiative defects [7]. This approach allows researchers to benefit from the advantages of antimony-containing quantum dots while minimizing performance degradation associated with surface defects [7].

Research has shown that proper surface passivation can reduce surface defect densities and improve quantum dot stability under ambient conditions [5]. The passivation process typically involves careful control of reaction atmospheres, temperature profiles, and chemical treatments to achieve optimal surface chemistry for specific device applications [8].

Chemical Vapor Deposition Precursor Chemistry

Thin Film Growth of Group III-V Semiconductors

Tris(trimethylsilyl)antimony functions as an effective antimony source in chemical vapor deposition processes for the growth of Group III-V semiconductor thin films, particularly for indium antimonide and related ternary compounds [9] [10]. The precursor's volatility characteristics, with a vapor pressure of approximately 0.15 Torr at 40°C, make it suitable for vapor-phase delivery in chemical vapor deposition systems [11]. The compound's thermal decomposition behavior enables controlled antimony incorporation into growing semiconductor films at deposition temperatures ranging from 200 to 500°C [9] [12].

The chemical vapor deposition process using tris(trimethylsilyl)antimony typically employs bubbler-based delivery systems with inert carrier gases to transport the precursor vapor to the reaction chamber [9] [10]. The precursor demonstrates good thermal stability under inert atmospheres, allowing for consistent delivery rates during extended deposition processes [13]. Research has shown that the decomposition temperature of tris(trimethylsilyl)antimony is significantly lower than that of alternative antimony precursors, enabling lower-temperature processing that can be beneficial for substrate compatibility and film quality [9].

Film growth rates using tris(trimethylsilyl)antimony as the antimony source are highly dependent on substrate temperature, with higher temperatures generally promoting faster decomposition and increased antimony incorporation rates [9] [12]. The precursor's reactivity with Group III metal sources, such as trimethylindium, enables the formation of stoichiometric indium antimonide films with controlled composition ratios [14] [10]. Optimization of precursor flow rates, reactor pressure, and temperature profiles allows for precise control over film thickness and uniformity across substrate surfaces [15].

Studies have demonstrated that tris(trimethylsilyl)antimony can be successfully employed in the growth of indium antimonide epitaxial layers on various substrate materials, including silicon, gallium arsenide, and sapphire [16] [17]. The quality of the resulting films, including crystallinity and electrical properties, is strongly influenced by the substrate choice and growth conditions, with single-crystal substrates generally producing higher-quality epitaxial layers [16].

Antimony Chalcogenide Formation Dynamics

The formation dynamics of antimony chalcogenide thin films using tris(trimethylsilyl)antimony involve complex reaction mechanisms that depend on the specific chalcogen source and reaction conditions [16] [18]. Research has demonstrated that the precursor can be employed in the synthesis of various antimony chalcogenide phases, including antimony sulfide, antimony selenide, and antimony telluride, through appropriate choice of co-reactants [18] [19].

The thermal decomposition of tris(trimethylsilyl)antimony in the presence of chalcogen precursors proceeds through sequential elimination of trimethylsilyl groups, followed by reaction with chalcogen species to form antimony-chalcogen bonds [18]. The reaction kinetics are influenced by temperature, pressure, and the relative concentrations of antimony and chalcogen precursors, with higher temperatures generally promoting faster reaction rates and more complete conversion to the desired chalcogenide phase [20].

Antimony selenide formation using tris(trimethylsilyl)antimony demonstrates temperature-dependent phase formation, with different crystalline modifications achievable through careful control of deposition conditions [16] [19]. The incorporation of tellurium into antimony selenide systems using appropriate tellurium precursors can lead to the formation of mixed chalcogenide phases with tunable properties [19]. Studies have shown that tellurium doping of antimony selenide films can induce beneficial growth orientations and improve surface chemistry characteristics [19].

The formation of antimony telluride phases involves complex ligand exchange reactions between the silyl-substituted antimony precursor and tellurium-containing compounds [21]. These reactions can be facilitated through the use of specialized tellurium precursors, such as organosilyltellurium compounds, which undergo exchange reactions with tris(trimethylsilyl)antimony to produce antimony telluride phases [21]. The resulting films demonstrate controlled composition and crystallinity that can be optimized for specific applications in phase-change memory devices [21].

Research has revealed that the formation mechanism of antimony chalcogenides involves intermediate species formation and complex decomposition pathways that influence the final film properties [20]. Understanding these formation dynamics is crucial for optimizing deposition conditions and achieving desired film characteristics for various technological applications [22] [23].

Atomic Layer Deposition Process Optimization

Tris(trimethylsilyl)antimony has emerged as a promising precursor for atomic layer deposition processes, demonstrating remarkable capabilities for room-temperature deposition of antimony-containing films [24] [25]. The compound enables atomic layer deposition of elemental antimony on hydrogen-terminated silicon and silicon dioxide substrates at temperatures as low as 23°C, representing the first demonstration of room-temperature thermal atomic layer deposition of a pure element [24] [25].

The atomic layer deposition process using tris(trimethylsilyl)antimony exhibits self-limiting growth characteristics, which are fundamental to achieving the precise thickness control and conformality associated with atomic layer deposition techniques [24] [25]. The growth per cycle ranges from 0.27 to 1.3 Ångströms depending on substrate type and deposition conditions, with silicon dioxide substrates generally showing higher growth rates than hydrogen-terminated silicon surfaces [24] [25].

Process optimization studies have revealed that precursor pulse times of 0.4 to 0.8 seconds, combined with purge times of 5 to 20 seconds, provide optimal conditions for achieving self-limiting growth behavior [24] [25]. The deposition process demonstrates a substrate-enhanced mechanism during the initial growth phases, characterized by faster film growth for approximately the first 125 atomic layer deposition cycles, followed by slower growth rates once the initial substrate surface becomes covered [24] [25].

The atomic layer deposition process benefits from surface pretreatment procedures involving multiple exposure cycles to tris(trimethylsilyl)antimony or co-reactants before initiating the main deposition sequence [24] [25]. This pretreatment approach improves nucleation density and enables the formation of continuous films with reduced cycle counts, particularly important for applications requiring thin film uniformity [24] [25].

Film characterization studies have confirmed that the deposited antimony films exhibit high crystallinity with strong preferential orientation relative to the substrate surface [24] [25]. The films demonstrate mirror-like appearance and low impurity levels, indicating effective precursor decomposition and minimal incorporation of organic residues [24] [25]. Extended atomic layer deposition cycles of 500 to 2000 repetitions produce continuous films suitable for electronic applications, while shorter cycle counts result in discontinuous island-type growth [24] [25].

The atomic layer deposition process using tris(trimethylsilyl)antimony has been successfully extended to the synthesis of antimony-containing compound semiconductors through co-deposition with appropriate Group III or chalcogen precursors [26] [27]. Enhanced pseudo-atomic layer deposition approaches have been developed that incorporate co-injection of ammonia gas with both antimony and co-reactant precursors, enabling higher-temperature processing and improved film quality for applications in antimony telluride and related compound semiconductor systems [27].